molecular formula C6H10I2O2 B134059 2,5-Bis(iodomethyl)-1,4-dioxane CAS No. 101084-46-2

2,5-Bis(iodomethyl)-1,4-dioxane

Cat. No.: B134059
CAS No.: 101084-46-2
M. Wt: 367.95 g/mol
InChI Key: UJGCDSJISZRBPO-UHFFFAOYSA-N
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Description

2,5-Bis(iodomethyl)-1,4-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C6H10I2O2 and its molecular weight is 367.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150016. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Conformational Studies

  • 2,5-Bis(iodomethyl)-1,4-dioxane and its derivatives are pivotal in the study of cyclic ethers and their synthesis. These studies involve the analysis of the configurations and conformations of various dioxane isomers, contributing to a deeper understanding of organic compound structures (Sumi & Kametani, 1973).

Applications in Membrane Technology

  • This compound has been used in the development of microporous organosilica membranes for gas and water separation. The rigid and polar nature of the 1,4-dioxane ring enhances separation performance, showing potential applications in areas like desalination and gas purification (Yamamoto et al., 2018).

Investigations in Molecular Conformations

  • Research on 1,4-dioxane derivatives, including this compound, often involves the exploration of molecular conformations using techniques like NBO and QTAIM. These studies are significant for understanding the chemical properties and interactions of these molecules (Faramarzi et al., 2020).

Polymer Research

  • The compound plays a role in the development of novel polyamides. Researchers have utilized derivatives of this compound in creating new polymers, exploring properties like crystallinity, moisture-regain, and thermal behavior (Akkapeddi, 1979).

Crystallography and Structural Analysis

  • The structure of various isomers of dioxane derivatives, including those related to this compound, has been a subject of study in crystallography. These studies contribute to our understanding of molecular structures and their stability (Ślepokura et al., 2003).

Development of Radiopaque Materials

  • This compound derivatives have been instrumental in synthesizing radiopaque biodegradable polymers. This research is particularly important in biomedical applications where radiopacity is crucial (Qian et al., 2017).

Safety and Hazards

The safety information for 2,5-Bis(iodomethyl)-1,4-dioxane indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, and H332, and the precautionary statements are P260, P270, P280, P402+P404, and P411 .

Properties

IUPAC Name

2,5-bis(iodomethyl)-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGCDSJISZRBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971499
Record name 2,5-Bis(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56127-59-4
Record name NSC114511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(iodomethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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